![molecular formula C11H21NO4 B13467925 (4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoicacid](/img/structure/B13467925.png)
(4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the hexanoic acid chain. This compound is commonly used in peptide synthesis and serves as a building block for the preparation of various peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid typically involves the protection of the amino group of hexanoic acid using the tert-butoxycarbonyl (Boc) group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of hexanoic acid is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain (4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid in high purity.
Industrial Production Methods: Industrial production of (4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The purification steps are optimized for scalability, often involving continuous flow processes and advanced separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products Formed:
Deprotection: Removal of the Boc group yields the free amino acid.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
(4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and proteins. It is essential in the study of peptide chemistry and the development of new synthetic methodologies.
Biology: Utilized in the preparation of peptide-based probes and inhibitors for studying biological processes and enzyme functions.
Medicine: Employed in the development of peptide-based therapeutics and drug delivery systems. It is also used in the synthesis of peptide vaccines and diagnostic agents.
Industry: Applied in the production of peptide-based materials and coatings with specific functional properties.
Wirkmechanismus
The mechanism of action of (4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound.
Vergleich Mit ähnlichen Verbindungen
(4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid can be compared with other protected amino acids, such as:
(4R)-4-{[(benzyloxy)carbonyl]amino}hexanoic acid: Similar protecting group but with a benzyloxycarbonyl (Cbz) group instead of Boc.
(4R)-4-{[(fluorenylmethoxy)carbonyl]amino}hexanoic acid: Uses a fluorenylmethoxycarbonyl (Fmoc) group for protection.
(4R)-4-{[(acetyl)amino}hexanoic acid: Uses an acetyl group for protection.
The uniqueness of (4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid lies in the use of the Boc group, which can be removed under relatively mild acidic conditions, making it suitable for a wide range of synthetic applications .
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-5-8(6-7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
NWWBTHVRHUCSND-MRVPVSSYSA-N |
Isomerische SMILES |
CC[C@H](CCC(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(CCC(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)

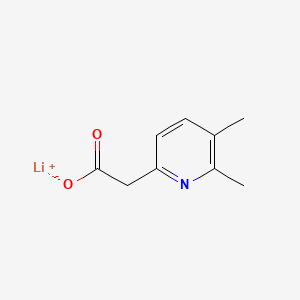
![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)

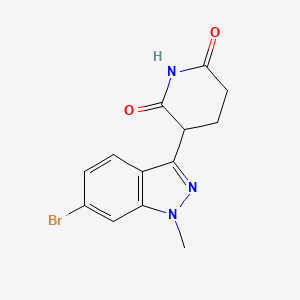
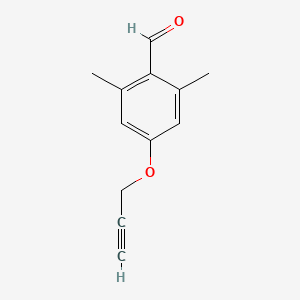

![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
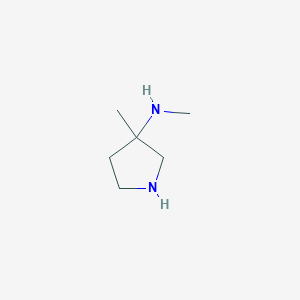

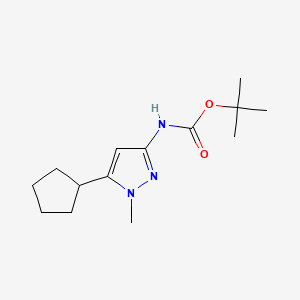
![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)

